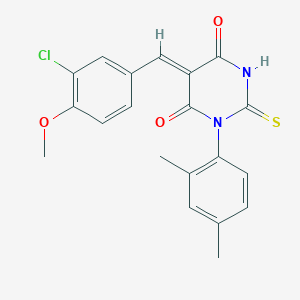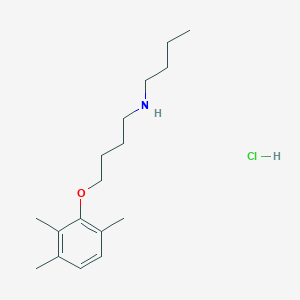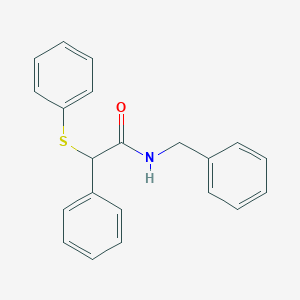![molecular formula C17H18Cl2O3 B5142735 1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. In addition to reducing inflammation and pain, diclofenac has been shown to have antioxidant properties and can help to reduce oxidative stress. It has also been shown to have a positive effect on bone health, helping to prevent bone loss and promote bone growth.
实验室实验的优点和局限性
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also well-studied and has a known mechanism of action. However, one limitation is that it can have off-target effects, making it difficult to use in certain experiments. It can also be toxic at high doses, which can limit its use in certain applications.
未来方向
There are a number of future directions for research on diclofenac. One area of interest is its potential in the treatment of cancer. Studies have shown that diclofenac can inhibit the growth of cancer cells and may have a role in the prevention and treatment of cancer. Another area of interest is its potential in the treatment of Alzheimer's disease. Studies have shown that diclofenac can reduce inflammation in the brain and may have a role in the prevention and treatment of Alzheimer's disease. Additionally, there is ongoing research into the development of new diclofenac analogs with improved efficacy and reduced toxicity.
合成方法
Diclofenac can be synthesized through a multi-step process starting with 2-chlorobenzoic acid. The acid is converted to an acid chloride using thionyl chloride, followed by the reaction with 2-ethoxyphenol to form an ester. The ester is then converted to the corresponding acid using sodium hydroxide. The acid is then reacted with 3-(2-chloroethoxy)propylamine to form the final product, diclofenac.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition to its use as a pain reliever, diclofenac has also been studied for its potential in the treatment of cancer and Alzheimer's disease.
属性
IUPAC Name |
1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-2-20-15-9-3-4-10-16(15)21-11-6-12-22-17-13(18)7-5-8-14(17)19/h3-5,7-10H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDADVDXESKAFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)


![({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5142725.png)
![ethyl 4-({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5142748.png)